molecular formula C16H12ClN3S B2846377 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 923061-40-9

3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2846377
CAS No.: 923061-40-9
M. Wt: 313.8
InChI Key: JBJOOKAHOYMBSJ-UHFFFAOYSA-N
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Description

3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine: is a heterocyclic compound that contains both pyridazine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 2-chlorobenzylthio group and the pyridin-3-yl group in the pyridazine ring imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Introduction of the 2-Chlorobenzylthio Group: The 2-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a 2-chlorobenzyl halide with a thiol or thiolate anion.

    Attachment of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridin-3-yl boronic acid or ester and a suitable halogenated pyridazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the pyridazine or pyridine rings, potentially leading to the formation of dihydropyridazine or dihydropyridine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and pyridazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride, potassium carbonate, or organometallic reagents (e.g., Grignard reagents) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazine or dihydropyridine derivatives.

    Substitution: Various substituted derivatives depending on the nature of the substituent and reaction conditions.

Scientific Research Applications

3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine:

    Medicinal Chemistry: The compound may serve as a lead molecule for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving sulfur-containing compounds.

    Materials Science: The unique electronic properties of the compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Electronic Properties: In materials science, the compound’s electronic properties can be exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3-((2-Chlorobenzyl)thio)-6-(pyridin-2-yl)pyridazine: Similar structure but with the pyridin-2-yl group instead of pyridin-3-yl.

    3-((2-Chlorobenzyl)thio)-6-(pyridin-4-yl)pyridazine: Similar structure but with the pyridin-4-yl group instead of pyridin-3-yl.

    3-((2-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine: Similar structure but with a bromobenzyl group instead of a chlorobenzyl group.

Uniqueness

  • The specific positioning of the pyridin-3-yl group and the 2-chlorobenzylthio group in 3-((2-Chlorobenzyl)thio)-6-(pyridin-3-yl)pyridazine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-6-2-1-4-13(14)11-21-16-8-7-15(19-20-16)12-5-3-9-18-10-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJOOKAHOYMBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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